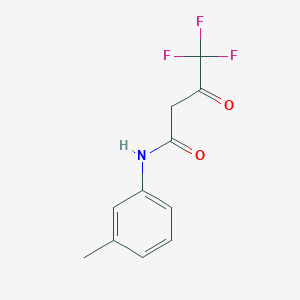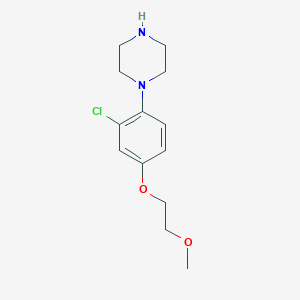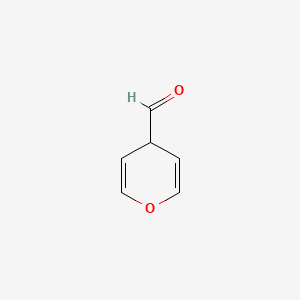
4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide is a chemical compound with the molecular formula C11H10F3NO2. It is known for its unique structural features, including the presence of trifluoromethyl and oxo groups, which contribute to its distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide typically involves the reaction of 4,4,4-trifluoro-3-oxobutanenitrile with m-toluidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is common to monitor the reaction progress and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions with reducing agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butanoic acid.
Reduction: 4,4,4-Trifluoro-3-hydroxy-N-m-tolyl-butyramide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The oxo group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4,4,4-trifluoroacetoacetate: Similar in structure but with an ethyl ester group instead of the amide group.
4,4,4-Trifluoro-3-oxobutanenitrile: Contains a nitrile group instead of the amide group.
4,4,4-Trifluoro-3-oxo-N-phenylbutanamide: Similar structure but with a phenyl group instead of the m-tolyl group.
Uniqueness
4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide is unique due to its combination of trifluoromethyl and oxo groups, which impart distinct chemical reactivity and stability. Its m-tolyl group also contributes to its specific interactions with biological targets, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C11H10F3NO2 |
|---|---|
Poids moléculaire |
245.20 g/mol |
Nom IUPAC |
4,4,4-trifluoro-N-(3-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H10F3NO2/c1-7-3-2-4-8(5-7)15-10(17)6-9(16)11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |
Clé InChI |
HUZIAPIMSQSLQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















